molecular formula C14H11ClO2 B6369341 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% CAS No. 1261941-17-6

3-(3-Chloro-5-methylphenyl)benzoic acid, 95%

Cat. No. B6369341
CAS RN: 1261941-17-6
M. Wt: 246.69 g/mol
InChI Key: FVRVHTSOTQMQCY-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)benzoic acid (3-CMPBA) is a phenylbenzoic acid derivative that is used in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 249.57 g/mol. 3-CMPBA is used as a reagent in organic synthesis, as an intermediate in the manufacturing of pharmaceuticals, and as a catalyst in the synthesis of other compounds. It is also used in analytical chemistry as a standard for the determination of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% acts as a catalyst in the synthesis of other compounds by facilitating the formation of covalent bonds. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% may act as a Lewis acid, which can promote the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% are not well understood. However, studies have shown that 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% can inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% has been shown to be toxic to some species of fish and invertebrates, suggesting that it may be an environmental pollutant.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is toxic and should be handled with care. It should be stored in a cool, dry place and should be handled with gloves and protective clothing.

Future Directions

There are several potential future directions for research on 3-(3-Chloro-5-methylphenyl)benzoic acid, 95%. These include further investigations into its antibacterial, antifungal, and anti-inflammatory properties; further research into its toxicity to fish and invertebrates; and further research into its potential as an environmental pollutant. Additionally, further research into the mechanism of action of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% and its potential therapeutic applications is needed. Finally, further research into the synthesis of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% and its derivatives is needed in order to improve the efficiency and yield of the synthesis process.

Synthesis Methods

3-(3-Chloro-5-methylphenyl)benzoic acid, 95% can be synthesized by several methods, including the Friedel-Crafts reaction and the Williamson ether synthesis. In the Friedel-Crafts reaction, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is synthesized by reacting 3-chloro-5-methylphenol with benzene in the presence of an acid catalyst. In the Williamson ether synthesis, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is synthesized by reacting 3-chloro-5-methylphenol with an alkoxide in the presence of a Lewis acid catalyst.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It is also used in analytical chemistry as a standard for the determination of other compounds. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and pigments.

properties

IUPAC Name

3-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-12(8-13(15)6-9)10-3-2-4-11(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVHTSOTQMQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683298
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-17-6
Record name 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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